

Zolmitriptan N-Oxide: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Zolmitriptan N-Oxide

Cat. No.: B022616

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Abstract

Zolmitriptan N-Oxide is a primary metabolite of the anti-migraine drug Zolmitriptan. It is also considered a key impurity in the manufacturing of the active pharmaceutical ingredient. This technical guide provides a detailed overview of **Zolmitriptan N-Oxide**, including its chemical properties, metabolic pathway, and analytical methodologies for its identification and quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmaceutical analysis, and quality control.

Introduction

Zolmitriptan is a selective serotonin 5-HT_{1B/1D} receptor agonist used for the acute treatment of migraine.[1][2] Following administration, Zolmitriptan undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2.[1][2] This metabolic process results in the formation of three main metabolites: an active N-desmethyl metabolite (183C91), and two inactive metabolites, **Zolmitriptan N-Oxide** and an indole acetic acid derivative.[3] **Zolmitriptan N-Oxide** is a significant metabolite and is also monitored as a process-related impurity and degradation product in pharmaceutical formulations of Zolmitriptan. A thorough understanding of its properties and analytical detection is crucial for drug development and regulatory compliance.

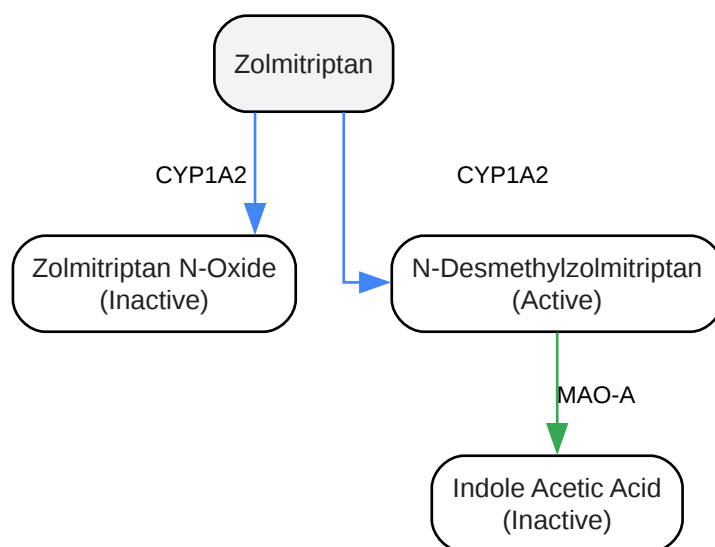
Physicochemical Properties

A summary of the key physicochemical properties of **Zolmitriptan N-Oxide** is presented in the table below.

Property	Value	Reference
CAS Number	251451-30-6	
Molecular Formula	C ₁₆ H ₂₁ N ₃ O ₃	
Molecular Weight	303.36 g/mol	
IUPAC Name	(4S)-4-({3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}methyl)-1,3-oxazolidin-2-one oxide	
Synonyms	(4S)-4-[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinon	

Metabolic Pathway of Zolmitriptan

Zolmitriptan is primarily metabolized in the liver, leading to the formation of **Zolmitriptan N-Oxide** and other metabolites. The metabolic pathway is illustrated in the diagram below.



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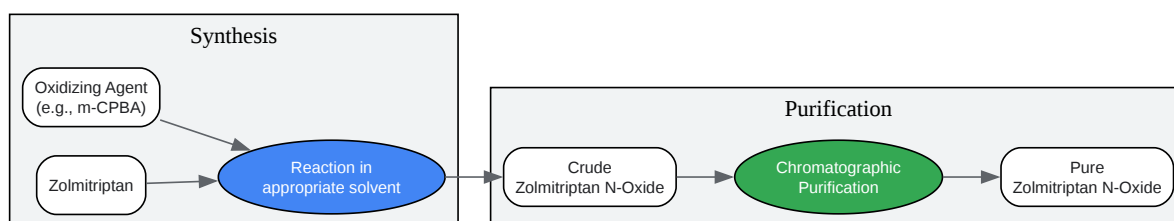
Caption: Metabolic pathway of Zolmitriptan.

Experimental Protocols

Synthesis of Zolmitriptan N-Oxide

While detailed, step-by-step synthesis protocols are proprietary and not extensively published in peer-reviewed literature, the formation of **Zolmitriptan N-Oxide** as a degradation product is known to occur through the oxidation of the tertiary amine group of Zolmitriptan. For laboratory-scale preparation, a general approach involves the oxidation of Zolmitriptan using a suitable oxidizing agent.

General Experimental Workflow for Synthesis:



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Caption: General workflow for the synthesis of **Zolmitriptan N-Oxide**.

Analytical Methodologies

The quantification of **Zolmitriptan N-Oxide**, along with the parent drug and other metabolites in biological matrices and pharmaceutical formulations, is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

Table of HPLC Analytical Methods:

Parameter	Method 1	Method 2	Reference
Column	Waters X Terra RP18, 250 mm x 4.6 mm, 5 μ m	YMC-Triart C18 (4.6 mm x 150 mm) 3 μ m	,
Mobile Phase A	Phosphate buffer (pH 9.85):methanol:acetonitrile (70:20:10, v/v/v)	0.01 M ammonium bicarbonate in HPLC grade water	,
Mobile Phase B	Phosphate buffer (pH 9.85):acetonitrile (30:70)	Methanol and HPLC grade water (90:10 ratio)	,
Flow Rate	1.0 ml/min	1.0 ml/min	,
Detection	UV at 225 nm	UV at 225 nm	,
Gradient	Gradient	0/10, 15/35, 30/40, 60/70, 61/10, 70/10 (min/%B)	,

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Table of LC-MS/MS Analytical Parameters:

Parameter	Value	Reference
LC Column	Symmetry C18 (3.5 μ m, 2.1 \times 50 mm)	
Mobile Phase	Acetonitrile:Water:Formic acid (70:30:0.1)	
Flow Rate	0.2 mL/min	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Capillary Temperature	200°C	
Ion Spray Voltage	3000 V	
Capillary Voltage	60 V	

Pharmacokinetic Data

Zolmitriptan N-Oxide is an inactive metabolite, and its pharmacokinetic profile is similar to that of the parent compound, Zolmitriptan.

Summary of Pharmacokinetic Parameters:

Parameter	Zolmitriptan	Zolmitriptan N-Oxide	Reference
Elimination Half-life ($t_{1/2}$)	~3 hours	~3 hours	
Plasma Protein Binding	~25%	Not specifically reported, but expected to be low	
Excretion	Primarily in urine as metabolites	Excreted in urine	

Conclusion

Zolmitriptan N-Oxide is a critical molecule in the context of Zolmitriptan's clinical pharmacology and pharmaceutical manufacturing. As an inactive metabolite, its formation is a key step in the clearance of the parent drug. As a potential impurity, its detection and quantification are essential for ensuring the quality and safety of Zolmitriptan-containing products. The analytical methods outlined in this guide provide a robust framework for researchers and quality control professionals to accurately monitor **Zolmitriptan N-Oxide** in various samples. Further research into its specific interactions and potential toxicological profile, although currently considered inactive, would be beneficial for a complete understanding of its biological significance.

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